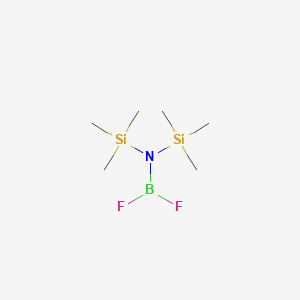
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two hydroxyl groups at positions 6 and 7, and a carboxylic acid group at position 1 on the tetrahydronaphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of methyl naphthalene to form formaldehyde, followed by a reduction reaction to yield the desired compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects on biological systems .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the hydroxyl groups at positions 6 and 7.
5,6,7,8-Tetrahydro-2-naphthoic acid: Has a different substitution pattern on the naphthalene ring.
Salsolinol: A related compound with neurotoxic and neuroprotective properties.
Uniqueness
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-4-6-2-1-3-7(11(14)15)8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15) |
InChIキー |
XELHHANJPWJMBX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC(=C(C=C2C1)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


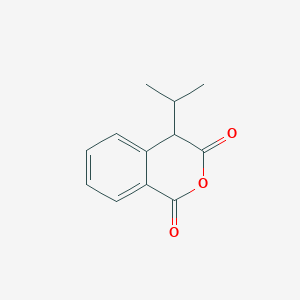
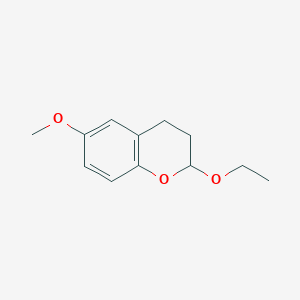
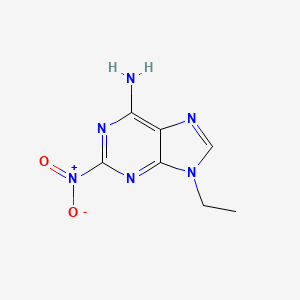

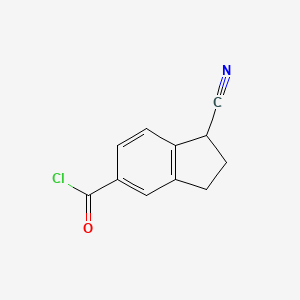

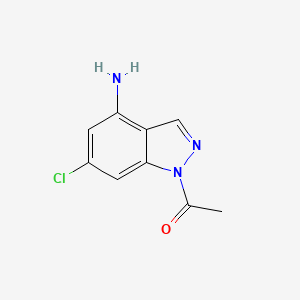


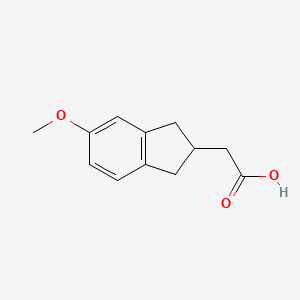

![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
